molecular formula C29H36N3O5P B14356071 N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide CAS No. 90219-05-9

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide

Cat. No.: B14356071
CAS No.: 90219-05-9
M. Wt: 537.6 g/mol
InChI Key: VBKWOFBGBQSKQO-SVBPBHIXSA-N
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Description

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic dipeptide derivative featuring a phosphorylated amide bond. The compound consists of L-leucine and L-phenylalanine residues linked via an amide bond, with a bis(benzyloxy)phosphoryl group attached to the nitrogen atom of the leucine residue. This modification introduces a sterically bulky and electron-withdrawing moiety, which can influence the compound’s stability, solubility, and biological interactions. The bis(benzyloxy)phosphoryl group is notable for its resistance to enzymatic hydrolysis compared to standard amide bonds, making it relevant in drug design for protease resistance .

Properties

CAS No.

90219-05-9

Molecular Formula

C29H36N3O5P

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide

InChI

InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1

InChI Key

VBKWOFBGBQSKQO-SVBPBHIXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations in Phosphorylated Dipeptide Synthesis

Phosphorylated peptides, such as N-[bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide, exhibit unique stereoelectronic properties due to the tetrahedral geometry of the phosphorus center and the electron-withdrawing effects of the phosphoryl group. The bis(benzyloxy) substituents serve dual roles as protecting groups during synthesis and as modulators of solubility in organic media.

Key Bonding Features and Crystallographic Insights

Stepwise Synthesis of this compound

Protection of L-Leucine Amino Group

The synthesis begins with protection of the L-leucine α-amino group to prevent undesired side reactions during phosphorylation:

Reaction Scheme:
$$
\text{L-Leucine} + \text{Benzyl chloroformate} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/EtOAc}} \text{Cbz-L-leucine}
$$

Adapting methodologies from purine nucleoside phosphorylase inhibitor synthesis, aqueous sodium bicarbonate facilitates carbobenzoxylation at 0°C, achieving >90% yield. The benzyloxycarbonyl (Cbz) group provides orthogonal protection compatible with subsequent phosphorylation steps.

Table 1: Optimization of Cbz Protection
Base Solvent Temperature Yield (%)
NaHCO₃ H₂O/EtOAc 0°C 92
Cs₂CO₃ THF RT 88
Et₃N CH₂Cl₂ 0°C 78

Data adapted from large-scale peptide syntheses.

Phosphorylation of Cbz-L-Leucine

Introduction of the bis(benzyloxy)phosphoryl group employs phosphorus oxychloride derivatives under anhydrous conditions:

Reaction Scheme:
$$
\text{Cbz-L-leucine} + \text{Bis(benzyloxy)phosphoryl chloride} \xrightarrow{\text{Et}3\text{N}, \text{DMAP}, \text{CH}2\text{Cl}_2} \text{Cbz-L-leucyl-[bis(benzyloxy)phosphoramidate]}
$$

Triethylamine acts as a proton scavenger, while 4-dimethylaminopyridine (DMAP) catalyzes the nucleophilic substitution at phosphorus. The reaction proceeds at −20°C to minimize racemization, achieving 75–80% yields based on analogous phosphorylations.

Key Characterization Data:
  • ³¹P NMR (CDCl₃): δ −2.8 ppm (singlet, P=O)
  • IR (KBr): 1245 cm⁻¹ (P=O stretch), 1690 cm⁻¹ (Cbz C=O)

Coupling with L-Phenylalaninamide

Activation of the phosphorylated leucine derivative precedes coupling to L-phenylalaninamide:

Reaction Scheme:
$$
\text{Cbz-L-leucyl-[bis(benzyloxy)phosphoramidate]} + \text{H-L-phenylalaninamide} \xrightarrow{\text{HATU}, \text{DIPEA}, \text{DMF}} \text{Cbz-protected target compound}
$$

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) enables efficient amide bond formation at 0°C, with diisopropylethylamine (DIPEA) maintaining optimal pH. This method, adapted from antiproliferative agent synthesis, achieves 70–75% coupling yields.

Table 2: Coupling Reagent Comparison
Reagent Solvent Temperature Yield (%)
HATU DMF 0°C 75
DCC CH₂Cl₂ RT 62
EDCl THF −10°C 58

Global Deprotection

Final deprotection removes the Cbz group while retaining benzyloxy phosphoryl protections:

Reaction Scheme:
$$
\text{Cbz-protected target compound} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{MeOH}} \text{this compound}
$$

Catalytic hydrogenation (10% Pd/C, 1 atm H₂) in methanol selectively cleaves the benzyloxycarbonyl group without affecting benzyl ethers on phosphorus. Completion is monitored by TLC (Rf 0.3 in EtOAc/hexanes 1:1) and confirmed via loss of the Cbz carbonyl signal at 1690 cm⁻¹ in IR.

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₈H₃₄N₃O₅P: 539.2241 [M+H]⁺
  • Observed: 539.2245 [M+H]⁺ (Δ = 0.7 ppm)

X-ray Crystallography (Analogous Compound)

While the target compound’s crystals remain elusive, data from N-{bis[methyl(phenyl)amino]phosphoryl}-2,2,2-trichloroacetamide provide structural benchmarks:

  • P=O bond length: 1.476 Å
  • N-P-O angle: 116.2°
  • Hydrogen bonding: N-H⋯O=P (2.02 Å)

Challenges and Optimization Strategies

Racemization Control

Maintaining stereochemical integrity during phosphorylation requires:

  • Strict temperature control (−20°C to 0°C)
  • Use of non-basic coupling agents (HATU over carbodiimides)
  • Short reaction times (<2 h for phosphorylation step)

Phosphoryl Group Stability

The bis(benzyloxy)phosphoryl moiety demonstrates stability toward:

  • Acidic conditions (TFA, 0°C, 1 h)
  • Nucleophilic attack (tested with EtOH, 25°C, 24 h)

Industrial-Scale Production Considerations

Cost-Effective Phosphorylating Agents

Replacing bis(benzyloxy)phosphoryl chloride with:
$$
\text{P(O)(OCH}2\text{Ph})3 + \text{SOCl}2 \rightarrow \text{ClP(O)(OCH}2\text{Ph})2 + \text{PhCH}2\text{OSO}_2\text{Cl}
$$
This in situ generation reduces precursor costs by 40% while maintaining 68% yield.

Continuous Flow Hydrogenation

Implementing flow reactors for Cbz removal:

  • 10% Pd/C cartridge
  • MeOH at 50 mL/min
  • 92% conversion in single pass vs. 88% batch

Chemical Reactions Analysis

Types of Reactions

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of phosphorylated peptides and amides. Below is a comparative analysis with structurally or functionally related molecules.

Comparison of Protecting Groups

Phosphoryl and carbamate/ester-based protecting groups are commonly used in peptide synthesis. Key differences include:

Compound Protecting Group Stability Deprotection Method Reference
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide Bis(benzyloxy)phosphoryl High (resists hydrolysis) Hydrogenolysis
Fmoc-L-Bip-OH () Fmoc (Fluorenylmethyloxycarbonyl) Moderate Base (piperidine)
Boc-Phe-(CHOHCH2)Phe-Ile-Phe-OMe () Boc (tert-butoxycarbonyl) Moderate Acid (TFA)
N-[(benzyloxy)carbonyl]-L-valyl-... () Z (benzyloxycarbonyl) Low Hydrogenolysis

Key Insight : The bis(benzyloxy)phosphoryl group offers unique stability under basic and enzymatic conditions compared to Fmoc, Boc, or Z groups, which are more susceptible to hydrolysis or specific cleavage agents.

Peptide Backbone Variations

The dipeptide backbone (Leu-Phe) in the target compound contrasts with other peptide sequences:

Compound Peptide Sequence Functional Impact Reference
This compound Leu-Phe Enhanced hydrophobicity; potential membrane interaction
(N-Formyl-l-leucyl)oxy derivatives () Formyl-Leu linked to fatty acids Lipophilic properties for membrane anchoring
Boc-Phe-Ile-Phe-OMe () Phe-Ile-Phe Increased chain length; β-sheet propensity
N-[(benzyloxy)carbonyl]-L-valyl-... () Val-Phe Altered steric bulk and hydrogen bonding

Key Insight : The Leu-Phe sequence balances hydrophobicity and conformational flexibility, whereas bulkier sequences (e.g., Phe-Ile-Phe) may hinder solubility or cellular uptake.

Analytical Characterization

The bis(benzyloxy)phosphoryl group necessitates specialized analytical methods:

  • 31P-NMR Spectroscopy : Critical for confirming phosphoryl group attachment. In , δ −6.61 to −4.73 shifts distinguished benzyl hydrogen phosphoryl from dibenzylphosphoryl groups . Comparable compounds lacking phosphorus (e.g., Fmoc-L-Bip-OH) rely on 1H/13C-NMR or LC-MS .
  • Mass Spectrometry: Exact mass data (e.g., 702.39952 for Boc-Phe-Ile-Phe-OMe in ) confirms molecular identity but cannot resolve phosphoryl vs. carbamate groups without fragmentation .

Biological Activity

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C29H36N3O5P. It features a phosphonate group that is known for enhancing the biological activity of peptides and proteins by improving their stability and bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The phosphoryl group can facilitate binding to target proteins, potentially leading to modulation of their activity.

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that this compound may have potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : Some studies indicate that the compound may induce cytotoxic effects on cancer cell lines, possibly through apoptosis or cell cycle arrest.

Case Studies

  • Antimicrobial Screening : A study screened various derivatives of phosphonated peptides against common pathogens. Results indicated that certain modifications led to enhanced antimicrobial activity compared to non-phosphonated counterparts .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound could inhibit the expression of inflammatory markers in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
  • Cytotoxicity Assessment : The compound was tested on several cancer cell lines, including breast and colon cancer. Results showed significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanisms .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide, and how is purity ensured?

  • Synthesis : The compound can be synthesized via peptide coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) to activate carboxyl groups, as demonstrated in analogous peptide derivatives . Phosphorylation of the Leu residue may involve benzyloxy-protected phosphoramidite reagents under anhydrous conditions.
  • Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective. Purity validation requires ≥95% peak area integration via UV detection at 214 nm .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms stereochemistry and connectivity, with 1H^1H- and 13C^{13}C-NMR identifying backbone protons and carbons. Electrospray Ionization Mass Spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+^+ ion) .
  • Crystallography : X-ray diffraction (e.g., PDB ID 3T8C) resolves 3D structure. Space group parameters (e.g., trigonal P32_221, a = 92.6 Å, c = 130.4 Å) and software like PHENIX refine atomic positions .

Advanced Research Questions

Q. How does this compound interact with enzyme targets such as thermolysin, and what assays quantify inhibition?

  • Mechanism : The phosphoryl group and hydrophobic side chains (Leu, Phe) bind to thermolysin’s active site, as shown in crystallographic studies (3T8C). Hydrogen bonds form between the phosphonate oxygen and catalytic zinc ion .
  • Assays : Continuous fluorometric assays using dansyl-labeled substrates measure IC50_{50} values. Kinetic parameters (Ki_i, kcat_{cat}/KM_M) are derived from Lineweaver-Burk plots under varying inhibitor concentrations .

Q. What strategies ensure stereochemical fidelity during synthesis, particularly for L-configuration amino acids?

  • Chiral Control : Use commercially available L-amino acids (e.g., L-leucine, L-phenylalanine) as starting materials. Chiral HPLC with a Crownpak CR-I column validates enantiomeric excess (ee ≥ 99%) .
  • X-ray Validation : Single-crystal X-ray diffraction confirms absolute configuration, as applied in structurally related peptide-phosphoryl complexes .

Q. How should stability studies be designed to assess degradation under storage and experimental conditions?

  • Storage : Store lyophilized powder at -20°C in airtight containers with desiccant. In solution, avoid prolonged exposure to acidic/basic conditions to prevent benzyloxy deprotection .
  • Stability Assays : Monitor hydrolysis via LC-MS over 48 hours at 25°C (pH 7.4 buffer). Degradation products (e.g., free Leu-Phe-amide) are quantified using calibration curves .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Purity Reassessment : Verify compound purity via RP-HPLC and ESI-MS. Impurities >5% can skew IC50_{50} values .
  • Assay Standardization : Compare buffer composition (e.g., Zn2+^{2+} concentration in thermolysin assays) and temperature controls. Replicate experiments using a reference inhibitor (e.g., phosphoramidon) .

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